![molecular formula C53H90N14O16 B610958 SPX-101 CAS No. 2219362-20-4](/img/new.no-structure.jpg)
SPX-101
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SPX-101 is a novel SPLUNC1 mimetic regulating ENaC density with the potential for efficacy without systemic effects.
Aplicaciones Científicas De Investigación
Introduction to SPX-101
This compound is a small peptide mimetic of SPLUNC1, which plays a crucial role in regulating ENaC density. Its mechanism of action is significant as it offers a potential treatment pathway for patients with cystic fibrosis, particularly those who may not respond to existing therapies due to genetic variations in the CFTR gene.
Phase 1 and Phase 2 Trials
- Phase 1 Trials : Initial studies demonstrated that this compound was well tolerated in healthy adults and adults with cystic fibrosis. The trials assessed various doses (10 mg to 240 mg) administered via nebulization. Key findings included:
- HOPE-1 Trial : The Phase 2 HOPE-1 trial focused on the efficacy of this compound in improving lung function in CF patients. The study involved:
- A randomized, placebo-controlled design with a total of 46 participants.
- Doses of 60 mg and 120 mg administered twice daily.
- Results indicated a dose-related improvement in percent predicted forced expiratory volume in one second (ppFEV1), with a notable increase of 5.2% from baseline at the high dose after 28 days .
Case Studies
Case studies have been instrumental in understanding the real-world implications of this compound therapy:
- Patient Responses : In clinical settings, patients treated with this compound reported improved respiratory function and quality of life indicators. Notably, these improvements were observed across various CFTR mutations, highlighting the drug's broad applicability .
- Longitudinal Observations : Ongoing assessments of patients receiving this compound have shown sustained benefits over extended periods, supporting its potential as a long-term therapeutic option for cystic fibrosis management.
Comparative Efficacy
A comparative analysis between this compound and existing CF therapies reveals several advantages:
Therapeutic Agent | Target | Mechanism | Efficacy |
---|---|---|---|
This compound | ENaC | Modulation of ENaC density | Improved lung function |
CFTR Modulators | CFTR | Correction of CFTR protein dysfunction | Variable efficacy by mutation |
Hypertonic Saline | Mucus hydration | Increases airway surface liquid | Symptomatic relief |
Propiedades
Número CAS |
2219362-20-4 |
---|---|
Fórmula molecular |
C53H90N14O16 |
Peso molecular |
1179.385 |
Nombre IUPAC |
D-Ala-D-Ala-Leu-Pro-Ile-Pro-Leu-Asp-Gln-Thr-D-Ala-D-Ala-NH2 |
InChI |
InChI=1S/C53H90N14O16/c1-12-26(6)40(64-50(80)37-16-13-19-66(37)52(82)35(22-25(4)5)63-45(75)30(10)58-43(73)27(7)54)53(83)67-20-14-15-36(67)49(79)62-33(21-24(2)3)47(77)61-34(23-39(70)71)48(78)60-32(17-18-38(55)69)46(76)65-41(31(11)68)51(81)59-29(9)44(74)57-28(8)42(56)72/h24-37,40-41,68H,12-23,54H2,1-11H3,(H2,55,69)(H2,56,72)(H,57,74)(H,58,73)(H,59,81)(H,60,78)(H,61,77)(H,62,79)(H,63,75)(H,64,80)(H,65,76)(H,70,71)/t26-,27+,28+,29+,30+,31+,32-,33-,34-,35-,36-,37-,40-,41-/m0/s1 |
Clave InChI |
GHHZWRGZMXHMIQ-DZLDEHGNSA-N |
SMILES |
O=C(N[C@H](C)C(N[C@@H](CC(C)C)C(N1[C@@H](CCC1)C(N[C@@H]([C@@H](C)CC)C(N2[C@@H](CCC2)C(N[C@@H](CC(C)C)C(N[C@@H](CC(O)=O)C(N[C@@H](CCC(N)=O)C(N[C@@H]([C@H](O)C)C(N[C@H](C)C(N[C@H](C)C(N)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)[C@@H](C)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SPX-101; SPX 101; SPX101 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.